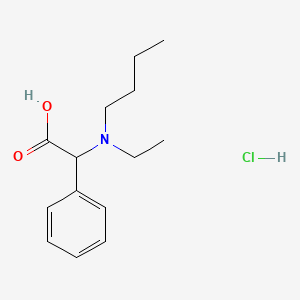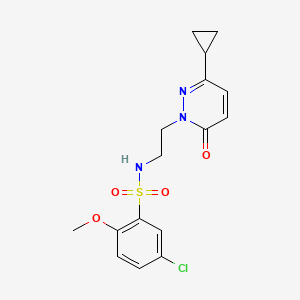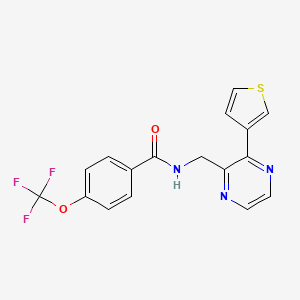
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21BrN6O3 and its molecular weight is 449.309. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Compound Discovery from Marine Sources
Research involving bromophenols and nucleoside base derivatives from marine algae highlights the potential of marine-derived compounds in drug discovery. A study on the red alga Rhodomela confervoides isolated new bromophenols C-N coupled with nucleoside base derivatives, which were characterized by spectroscopic and chemical methods, including HRMS and 2D NMR data. Although this study does not directly mention the specific compound , it underscores the significance of marine biodiversity in discovering bioactive molecules with potential therapeutic applications (Ma et al., 2007) Ma et al., 2007.
Synthetic Approaches and Derivatives for Neurodegenerative Diseases
The synthesis of tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, has been investigated for their potential as multitarget drugs for neurodegenerative diseases. These compounds, designed to improve water solubility and evaluated for their ability to inhibit monoamine oxidases (MAO) and bind to adenosine receptor subtypes, represent a synthetic strategy aiming at dual or triple target-directed ligands. This approach may offer new therapeutic avenues for diseases like Alzheimer's and Parkinson's (Brunschweiger et al., 2014) Brunschweiger et al., 2014.
Chemical Synthesis and Structural Studies
The reactions of methoxybenzylidene derivatives with nucleophilic reagents have been explored for the synthesis of various structures, potentially including the compound of interest. Such studies provide foundational knowledge for the chemical synthesis of complex molecules, contributing to the development of new materials or bioactive compounds with specific functionalities (Tetere et al., 2011) Tetere et al., 2011.
Antimicrobial and Antitubercular Activity
Compounds with structural similarities to the specified molecule have been evaluated for their antimicrobial and antitubercular activities. For instance, antimycobacterial purines carrying various substituents demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. Such research underlines the potential of purine derivatives in contributing to the development of new antimicrobial agents, addressing the urgent need for novel treatments against resistant bacterial strains (Braendvang & Gundersen, 2007) Braendvang & Gundersen, 2007.
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O3/c1-10(2)9-25-14-15(24(3)18(27)22-16(14)26)21-17(25)23-20-8-11-7-12(19)5-6-13(11)28-4/h5-8,10H,9H2,1-4H3,(H,21,23)(H,22,26,27)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMCPPHWRWAPT-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

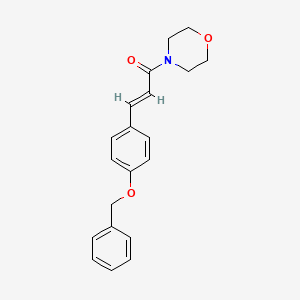
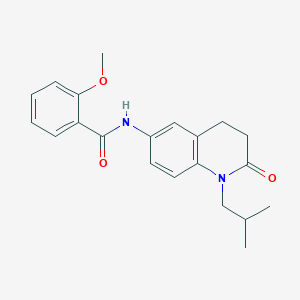

![4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2830706.png)
![6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B2830707.png)
![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)
![Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830710.png)
![5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2830713.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830715.png)
